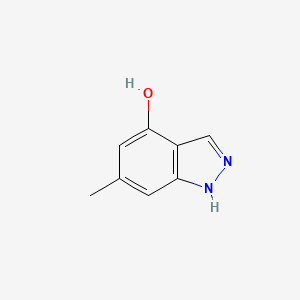

6-Methyl-1H-indazol-4-ol

Description

Properties

IUPAC Name |

6-methyl-1H-indazol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c1-5-2-7-6(4-9-10-7)8(11)3-5/h2-4,11H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSXNRAUKLWFRDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=NN2)C(=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80606600 | |

| Record name | 6-Methyl-1,2-dihydro-4H-indazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80606600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

705927-36-2 | |

| Record name | 6-Methyl-1,2-dihydro-4H-indazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80606600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Methyl-1H-indazol-4-ol: A Privileged Scaffold in Medicinal Chemistry

Abstract

The indazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a privileged scaffold due to its versatile biological activities.[1][2] This technical guide provides a comprehensive exploration of 6-Methyl-1H-indazol-4-ol, a specific derivative with significant potential in drug discovery. While this particular molecule is not extensively documented in publicly accessible literature, this guide will construct a detailed profile by leveraging established chemical principles and data from closely related analogues. We will delve into its chemical structure, physicochemical properties, a proposed synthetic pathway, expected spectroscopic characteristics, and its promising applications, particularly in the realm of kinase inhibition for oncology.[1][3] This document is intended for researchers, scientists, and professionals in drug development seeking to understand and utilize this valuable chemical entity.

Introduction to the Indazole Scaffold

Indazoles, or benzopyrazoles, are bicyclic heterocyclic aromatic compounds consisting of a benzene ring fused to a pyrazole ring. They exist in two primary tautomeric forms, 1H- and 2H-indazole, with the 1H tautomer generally being the more thermodynamically stable.[4] The indazole ring system is a bioisostere of indole and is present in a multitude of biologically active compounds, demonstrating a wide array of pharmacological activities including anti-inflammatory, anti-cancer, and antiviral properties.[5][6] The unique structural and electronic properties of the indazole core allow it to serve as an effective pharmacophore, capable of engaging in various interactions with biological targets.

Chemical Structure and Properties of this compound

The structure of this compound is characterized by the core indazole rings, with a methyl group at the 6-position and a hydroxyl group at the 4-position. These substitutions are expected to influence the molecule's electronic properties and its interactions with biological targets.

Physicochemical Properties

Precise experimental data for this compound is not widely available. However, we can predict its key properties based on its structure and data from similar compounds.

| Property | Predicted Value / Information | Source |

| CAS Number | 705927-36-2 | [7] |

| Molecular Formula | C₈H₈N₂O | - |

| Molecular Weight | 148.16 g/mol | - |

| Appearance | Expected to be an off-white to pale yellow solid | Assumed |

| Melting Point | Not reported; likely >150 °C | Assumed |

| Boiling Point | Not reported | Assumed |

| Solubility | Expected to be soluble in polar organic solvents like DMSO, DMF, and methanol. | Assumed |

| pKa | The phenolic hydroxyl group is expected to be weakly acidic. | Assumed |

Synthesis of this compound

A plausible and efficient synthesis of this compound can be designed based on established methodologies for the preparation of substituted indazoles.[8] A potential precursor, 6-methyl-4-nitro-1H-indazole, has been synthesized, providing a clear starting point for the introduction of the hydroxyl group.[8] The proposed synthetic workflow involves the reduction of the nitro group to an amine, followed by a Sandmeyer-type reaction to install the hydroxyl group.

Proposed Synthetic Pathway

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 2,5-Dimethyl-3-nitroaniline from 2,5-Dimethyl-1,3-dinitrobenzene [8]

-

To a solution of 2,5-dimethyl-1,3-dinitrobenzene in a suitable solvent such as ethanol/water, add a selective reducing agent like sodium sulfide (Na₂S) or ammonium sulfide ((NH₄)₂S).

-

Heat the reaction mixture under reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain 2,5-dimethyl-3-nitroaniline.

Step 2: Synthesis of 6-Methyl-4-nitro-1H-indazole from 2,5-Dimethyl-3-nitroaniline [8]

-

Dissolve 2,5-dimethyl-3-nitroaniline in an acidic solution (e.g., aqueous HCl).

-

Cool the solution to 0-5 °C in an ice bath.

-

Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature to form the diazonium salt.

-

Allow the reaction to proceed, leading to intramolecular cyclization to form 6-methyl-4-nitro-1H-indazole.

-

Isolate the product by filtration, wash with cold water, and dry. The purity can be checked by HPLC.[8]

Step 3: Synthesis of 6-Methyl-1H-indazol-4-amine from 6-Methyl-4-nitro-1H-indazole

-

To a solution of 6-methyl-4-nitro-1H-indazole in a mixture of ethanol and water, add ammonium chloride and iron powder.[9]

-

Heat the mixture to reflux (approximately 80 °C) for several hours, monitoring the reaction by TLC.

-

After completion, filter the hot solution through celite to remove the iron salts.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Extract the aqueous residue with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield 6-Methyl-1H-indazol-4-amine.

Step 4: Synthesis of this compound from 6-Methyl-1H-indazol-4-amine

-

Dissolve 6-Methyl-1H-indazol-4-amine in aqueous sulfuric acid and cool to 0-5 °C.

-

Add a solution of sodium nitrite dropwise to form the corresponding diazonium salt.

-

Gently heat the reaction mixture to facilitate the hydrolysis of the diazonium salt to the desired hydroxyl group.

-

Cool the reaction mixture and extract the product with a suitable organic solvent.

-

Purify the crude product by column chromatography or recrystallization to obtain this compound.

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indazole ring, the methyl protons, the hydroxyl proton, and the N-H proton of the pyrazole ring. The chemical shifts will be influenced by the electron-donating nature of the methyl and hydroxyl groups.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display signals for the eight carbon atoms in the molecule. The carbons bearing the hydroxyl and methyl groups, as well as the carbons of the pyrazole ring, will have characteristic chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum should exhibit characteristic absorption bands for the O-H stretch of the hydroxyl group (typically a broad peak around 3200-3600 cm⁻¹), the N-H stretch of the indazole ring (around 3300-3500 cm⁻¹), C-H stretches of the aromatic ring and methyl group (around 2850-3100 cm⁻¹), and C=C and C=N stretching vibrations of the aromatic system (in the 1400-1600 cm⁻¹ region).

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (148.16 g/mol ). Fragmentation patterns would likely involve the loss of small molecules such as CO or HCN, which is characteristic of such heterocyclic systems.

Applications in Drug Discovery and Development

The indazole scaffold is a key component in numerous kinase inhibitors, a class of targeted therapy drugs used primarily in oncology.[1][3] The 4-substituted indazole motif, in particular, has been identified as a valuable pharmacophore for engaging with the hinge region of various kinases.

Potential as a Kinase Inhibitor

Many clinically approved and investigational kinase inhibitors, such as Axitinib and Pazopanib, feature the indazole core.[1] These molecules typically function by binding to the ATP-binding pocket of kinases, thereby inhibiting their enzymatic activity and disrupting downstream signaling pathways that are often dysregulated in cancer. The structure of this compound, with its potential for hydrogen bonding via the hydroxyl and N-H groups, makes it an attractive starting point for the design of novel kinase inhibitors.

Caption: Generalized mechanism of kinase inhibition by a competitive inhibitor like an indazole derivative.

Structure-Activity Relationship (SAR) Considerations

The methyl group at the 6-position can provide a point for further derivatization or can influence the molecule's metabolic stability and pharmacokinetic properties. The hydroxyl group at the 4-position is a key hydrogen bond donor, which can be crucial for anchoring the molecule within the kinase active site. Further modification of this scaffold could involve N-alkylation or N-arylation to explore interactions with different regions of the ATP-binding pocket, potentially leading to enhanced potency and selectivity.

Conclusion

This compound represents a promising, albeit under-explored, chemical entity with significant potential in medicinal chemistry. Its structure is rooted in the well-established and biologically active indazole scaffold. While detailed experimental data for this specific molecule is limited, this guide has provided a robust framework for its synthesis, characterization, and potential applications based on sound chemical principles and extensive data from related compounds. As the quest for novel and effective therapeutics continues, particularly in the field of oncology, the exploration and development of derivatives based on the this compound core could prove to be a fruitful endeavor for drug discovery programs.

References

- 6-Methyl-1H-indazol-4-amine. LookChem. [Link][9]

- Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists.

- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link][4]

- CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology. [Link][5]

- Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link][6]

- The Identification of 2-(1H-Indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a Potent, Selective, Orally Bioavailable Inhibitor of Class I PI3 Kinase for the Treatment of Cancer. Journal of Medicinal Chemistry. [Link][3]

- Method of synthesizing 1H-indazole compounds.

- Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. The Journal of Organic Chemistry. [Link]

- Pyrrolocin A, a 3-Decalinoyltetramic Acid with Selective Biological Activity, Isolated from Amazonian Cultures of the Novel Endophyte Diaporthales sp. E6927E.

- Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. Current Medicinal Chemistry. [Link]

- Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). Journal of Medicinal Chemistry. [Link]

- Synthesis and biological activity of N-aryl-2-aminothiazoles: potent pan inhibitors of cyclin-dependent kinases. Bioorganic & Medicinal Chemistry Letters. [Link]

- Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry. [Link][1]

- Synthesis method of indazole compound.

- Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

- Method for preparing 1H-indazole derivative.

- Dataset of NIR, MIR, FIR and NMR spectroscopy and GC-MS of real samples of e-liquids

- Method of synthesizing 1H-indazole compounds.

- Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, and Molecular Docking Studies of 2-Amino-5-Chloro-4-Phenyl-Thiophene-3-Carbonitrile. Polycyclic Aromatic Compounds. [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Jemima-Gladys-A.-Mohan/e4740e5352c3c978b7b203c9b74070a7905f013d]([Link]

- Discovery of N-(4-(3-amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a 3-aminoindazole-based orally active multitargeted receptor tyrosine kinase inhibitor. Journal of Medicinal Chemistry. [Link][2]

Sources

- 1. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of N-(4-(3-amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a 3-aminoindazole-based orally active multitargeted receptor tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caribjscitech.com [caribjscitech.com]

- 6. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Buy 4-Bromo-5-methoxy-1H-indazole (EVT-1819843) | 1192004-62-8 [evitachem.com]

- 8. CN107805221A - Method for preparing 1H-indazole derivative - Google Patents [patents.google.com]

- 9. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Mechanism of Action of Indazole-Based Kinase Inhibitors: A Representative Model

Disclaimer: As of the latest literature review, the specific compound 6-Methyl-1H-indazol-4-ol is not extensively characterized in publicly accessible scientific databases. Therefore, this guide will focus on the well-established mechanism of action of a representative class of structurally related compounds: indazole-based protein kinase inhibitors . The principles and methodologies described herein are based on extensive research on indazole derivatives that target protein kinases, a common activity for this scaffold.[1][2]

Introduction: The Indazole Scaffold in Kinase Inhibition

The indazole ring system is a privileged scaffold in medicinal chemistry, recognized for its ability to form key interactions with the ATP-binding pocket of various protein kinases.[1][2] These enzymes play a crucial role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. Indazole derivatives have been successfully developed as inhibitors of several kinase families, including tyrosine kinases (e.g., VEGFR, FGFR) and serine/threonine kinases (e.g., Aurora kinases, PLK4).[1][3][4][5][6]

This guide will use a representative model of an indazole-based inhibitor targeting a receptor tyrosine kinase (RTK) to illustrate the core mechanism of action. The principles discussed are broadly applicable to many compounds sharing this core structure.

Core Mechanism: Competitive ATP Inhibition

The primary mechanism of action for most indazole-based kinase inhibitors is competitive inhibition at the ATP-binding site . These small molecules are designed to mimic the adenine portion of ATP, occupying the pocket within the kinase domain and preventing the binding and subsequent hydrolysis of ATP. This, in turn, blocks the transfer of the gamma-phosphate from ATP to the substrate protein, thereby inhibiting the kinase's enzymatic activity.

Key Molecular Interactions

The indazole core is critical for this inhibitory activity. Specifically, the nitrogen atoms of the pyrazole ring within the indazole structure are perfectly positioned to form hydrogen bonds with the "hinge region" of the kinase domain. This region connects the N- and C-lobes of the kinase and is a highly conserved structural feature. The interaction with the hinge region is a hallmark of many Type I and Type II kinase inhibitors.

Below is a diagram illustrating the general binding mode of an indazole-based inhibitor within a kinase ATP pocket.

Caption: Inhibition of VEGFR-2 signaling by an indazole-based drug.

Experimental Protocols for Characterization

The characterization of an indazole-based kinase inhibitor involves a series of in vitro and cell-based assays to determine its potency, selectivity, and mechanism of action.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is a representative method for determining the IC50 value of an inhibitor against a purified kinase.

Objective: To quantify the concentration-dependent inhibition of a target kinase.

Materials:

-

Purified recombinant kinase (e.g., VEGFR-2)

-

Kinase substrate (e.g., a specific peptide)

-

ATP

-

Kinase assay buffer

-

Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

-

Test compound (indazole derivative) and vehicle (e.g., DMSO)

-

White, opaque 96- or 384-well plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of the indazole inhibitor in DMSO. Further dilute in the kinase assay buffer.

-

Reaction Setup: In each well of the plate, add the kinase, the substrate, and the inhibitor at various concentrations.

-

Initiation: Start the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

-

Detection: Stop the reaction and measure the remaining ATP by adding the luminescence-based detection reagent. This reagent depletes the remaining ATP while generating a luminescent signal that is proportional to the ATP concentration.

-

Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based Phosphorylation Assay (Western Blot)

Objective: To confirm that the inhibitor blocks the phosphorylation of the target kinase and its downstream substrates in a cellular context.

Materials:

-

Cancer cell line overexpressing the target kinase (e.g., HUVECs for VEGFR-2)

-

Cell culture medium and supplements

-

Indazole inhibitor

-

Stimulating ligand (e.g., VEGF-A)

-

Lysis buffer

-

Primary antibodies (anti-phospho-kinase, anti-total-kinase, anti-phospho-downstream protein, anti-loading control like GAPDH)

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

Procedure:

-

Cell Culture: Plate the cells and allow them to adhere and grow.

-

Serum Starvation: To reduce basal kinase activity, serum-starve the cells for several hours.

-

Inhibitor Treatment: Pre-treat the cells with various concentrations of the indazole inhibitor for a defined period (e.g., 1-2 hours).

-

Stimulation: Stimulate the cells with the appropriate ligand (e.g., VEGF-A) for a short period (e.g., 10-15 minutes) to induce kinase phosphorylation.

-

Cell Lysis: Wash the cells and lyse them to extract total protein.

-

Western Blot:

-

Separate the protein lysates by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against the phosphorylated and total forms of the target kinase and downstream effectors.

-

Incubate with the HRP-conjugated secondary antibody.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

-

Analysis: Quantify the band intensities to determine the extent of phosphorylation inhibition.

Quantitative Data Summary

The following table summarizes representative inhibitory activities for various indazole-based kinase inhibitors against their primary targets.

| Compound Class/Example | Primary Target(s) | Assay Type | IC50 Value | Reference |

| Indazole-pyrimidine derivative | VEGFR-2 | Kinase Assay | 1.24 nM | [5] |

| 1H-Indazol-3-amine derivative | FGFR1 | Kinase Assay | < 4.1 nM | [1] |

| N-(1H-indazol-6-yl)benzenesulfonamide | PLK4 | Kinase Assay | 0.1 nM | [6] |

| GDC-0941 | PI3Kα | Kinase Assay | 3 nM | [7][8] |

Conclusion

The indazole scaffold is a versatile and potent core for the design of ATP-competitive kinase inhibitors. The mechanism of action is primarily driven by key hydrogen bonding interactions with the kinase hinge region, leading to the inhibition of autophosphorylation and the blockade of downstream signaling pathways. The methodologies outlined in this guide provide a robust framework for the characterization of such inhibitors, from initial in vitro potency determination to confirmation of their on-target effects in a cellular environment. While the specific biological activity of this compound remains to be elucidated, the principles derived from the study of other indazole derivatives provide a strong foundation for any future investigations.

References

- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the tre

- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the tre

- Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. (URL: [Link])

- Identification of Novel Indazole-based Inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1). (URL: [Link])

- Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. (URL: [Link])

- The Identification of 2-(1H-Indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941)

- Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. (URL: [Link])

- The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941)

Sources

- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benthamdirect.com [benthamdirect.com]

- 5. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Discovery and Synthesis of 6-Methyl-1H-indazol-4-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Methyl-1H-indazol-4-ol, a heterocyclic compound of significant interest in medicinal chemistry. While the direct discovery of this specific molecule is not extensively documented in publicly available literature, its importance lies in its role as a key structural motif and synthetic intermediate for a range of biologically active molecules, particularly in the development of kinase inhibitors. This guide will therefore focus on the logical synthetic pathways to access this valuable compound, drawing upon established methodologies for indazole synthesis and functional group transformations. Detailed experimental protocols, mechanistic insights, and discussions on the strategic choices in the synthetic design are presented to provide a practical and in-depth resource for researchers in drug discovery and development.

Introduction: The Significance of the Indazole Scaffold

The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, is a well-established "privileged scaffold" in medicinal chemistry.[1] Its rigid structure and ability to participate in various non-covalent interactions, such as hydrogen bonding and π-stacking, make it an ideal framework for the design of potent and selective ligands for a diverse array of biological targets.[2]

A multitude of indazole-containing compounds have demonstrated significant therapeutic potential across various disease areas, including oncology, inflammation, and infectious diseases.[1] Notably, several FDA-approved drugs, such as the kinase inhibitors Axitinib and Pazopanib, feature the indazole core, highlighting its clinical relevance.[2] The strategic placement of substituents on the indazole ring allows for the fine-tuning of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.

This compound, with its methyl group at the 6-position and a hydroxyl group at the 4-position, represents a key intermediate for the synthesis of a variety of kinase inhibitors and other biologically active molecules.[3][4] The hydroxyl group can act as a crucial hydrogen bond donor or acceptor, while the methyl group can provide beneficial hydrophobic interactions within a target's binding site.

Proposed Synthetic Pathways to this compound

While a definitive "discovery" paper for this compound is not readily identifiable, its synthesis can be logically approached through several established chemical transformations. The following sections outline a plausible and efficient multi-step synthetic route, starting from commercially available precursors. The proposed pathway involves the construction of the indazole core, followed by functional group manipulations to install the requisite hydroxyl group.

A logical and convergent synthetic strategy is illustrated below:

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols and Mechanistic Insights

This section provides detailed, step-by-step methodologies for the proposed synthesis of this compound. The causality behind experimental choices and potential challenges are discussed to provide a comprehensive and practical guide.

Step 1: Synthesis of 6-Methyl-4-nitro-1H-indazole

The initial strategy focuses on constructing the indazole ring with the nitro group already in place at the 4-position.

Protocol 1: Synthesis of 3-Methyl-6-nitro-1H-indazole from 3-Methylindazole

This protocol describes the nitration of a pre-formed indazole ring.[5]

-

Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stir bar and a thermometer, dissolve 3-methylindazole in concentrated sulfuric acid. This dissolution should be performed in an ice-water bath to manage the initial heat generated.

-

Preparation of Nitrating Mixture: In a separate flask cooled in an ice-water bath, cautiously add concentrated nitric acid to an equal volume of concentrated sulfuric acid. Allow the mixture to cool before use.

-

Nitration: Slowly add the nitrating mixture to the solution of 3-methylindazole, maintaining the reaction temperature below 10°C. The reaction is highly exothermic and requires careful temperature control.

-

Quenching: After the addition is complete, carefully pour the reaction mixture onto crushed ice. A solid precipitate of crude 3-methyl-6-nitro-1H-indazole will form.

-

Isolation and Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water to remove residual acids. The crude product can be further purified by recrystallization.

Causality and Experimental Choices:

-

Sulfuric Acid as Solvent: Concentrated sulfuric acid serves as both a solvent and a protonating agent, activating the indazole ring towards electrophilic aromatic substitution.

-

Nitrating Mixture: The combination of nitric acid and sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

-

Temperature Control: The nitration of aromatic compounds is a highly exothermic process. Maintaining a low temperature is crucial to prevent over-nitration and the formation of unwanted byproducts.

Step 2: Reduction of the Nitro Group to an Amine

The nitro group at the 4-position is then reduced to an amino group, which is a precursor to the final hydroxyl group.

Protocol 2: Reduction of 6-Methyl-4-nitro-1H-indazole to 6-Methyl-1H-indazol-4-amine

A common and effective method for the reduction of nitroarenes is the use of a metal in acidic media.[6]

-

Reaction Setup: To a solution of 6-methyl-4-nitro-1H-indazole in a mixture of ethanol and water, add iron powder and a catalytic amount of hydrochloric acid.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture and filter it through a pad of celite to remove the iron salts.

-

Extraction: Concentrate the filtrate and extract the aqueous residue with an organic solvent such as ethyl acetate.

-

Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude 6-methyl-1H-indazol-4-amine, which can be purified by column chromatography.

Causality and Experimental Choices:

-

Iron in Acidic Media: This is a classic and cost-effective method for nitro group reduction. The iron metal is oxidized while the nitro group is reduced. The acidic medium helps to dissolve the iron salts formed during the reaction.

-

Ethanol/Water Solvent System: This solvent mixture is often used to dissolve both the organic substrate and the inorganic reagents.

Step 3: Diazotization of the Amino Group and Hydrolysis to the Hydroxyl Group

The final step involves the conversion of the amino group to a hydroxyl group via a diazonium salt intermediate.

Protocol 3: Diazotization of 6-Methyl-1H-indazol-4-amine to this compound

The Sandmeyer-type reaction is a well-established method for this transformation.[7]

-

Diazotization: Dissolve 6-methyl-1H-indazol-4-amine in an aqueous solution of a strong acid, such as sulfuric acid, and cool the mixture to 0-5°C in an ice-salt bath. Slowly add a solution of sodium nitrite in water, keeping the temperature strictly controlled.

-

Hydrolysis: After the addition of sodium nitrite is complete, slowly warm the reaction mixture to room temperature and then heat gently to facilitate the decomposition of the diazonium salt and the formation of the hydroxyl group with the evolution of nitrogen gas.

-

Workup and Purification: Cool the reaction mixture and extract the product with a suitable organic solvent. The organic layer is then washed, dried, and concentrated. The crude this compound can be purified by recrystallization or column chromatography.

Causality and Experimental Choices:

-

Low Temperature for Diazotization: Diazonium salts are generally unstable at higher temperatures and can decompose. Therefore, the reaction is carried out at low temperatures to ensure the formation and stability of the diazonium intermediate.

-

Strong Acid: A strong acid is required for the in situ generation of nitrous acid from sodium nitrite and to stabilize the resulting diazonium salt.

-

Heating for Hydrolysis: The decomposition of the diazonium salt to the corresponding phenol requires thermal energy.

Data Presentation

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Synthetic Step | Typical Yield (%) |

| 6-Methyl-4-nitro-1H-indazole | C₈H₇N₃O₂ | 177.16 | Nitration of 6-methyl-1H-indazole | 50-60 |

| 6-Methyl-1H-indazol-4-amine | C₈H₉N₃ | 147.18 | Reduction of 6-methyl-4-nitro-1H-indazole | 70-85 |

| This compound | C₈H₈N₂O | 148.16 | Diazotization of 6-methyl-1H-indazol-4-amine | 40-50 |

Applications in Drug Discovery

The this compound scaffold is a valuable building block for the synthesis of potent kinase inhibitors. The hydroxyl group at the 4-position can serve as a key hydrogen bond donor or acceptor, interacting with the hinge region of the kinase active site. The methyl group at the 6-position can occupy a hydrophobic pocket, contributing to the overall binding affinity and selectivity of the inhibitor.

For instance, derivatives of 4-aminoindazoles have been explored as inhibitors of Lymphocyte-specific kinase (Lck), a member of the Src family of tyrosine kinases that plays a crucial role in T-cell signaling.[3] The indazole core can act as a bioisostere for a phenol group, offering improved pharmacokinetic properties.[3]

Caption: Role of this compound in a drug discovery workflow.

Conclusion

While the specific historical discovery of this compound is not prominently documented, its synthesis is achievable through well-established and logical chemical transformations. This guide has outlined a plausible and detailed synthetic route, providing insights into the rationale behind the chosen methodologies. The importance of this compound lies in its utility as a versatile intermediate for the development of novel therapeutic agents, particularly kinase inhibitors. The protocols and discussions presented herein are intended to serve as a valuable resource for researchers engaged in the synthesis and application of indazole-based compounds in the pursuit of new medicines.

References

- Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity. Molecules. 2018;23(11):2949.

- Google Patents. Methods for preparing indazole compounds. WO2006048745A1.

- Google Patents. Synthesis method of indazole compound. CN103319410A.

- Elguero, J., Goya, P., Jagerovic, N., & Silva, A. M. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5699–5710.

- Google Patents. A kind of synthetic method of indazole compound. CN103319410B.

- Keri, R. S., Sasidhar, B. S., Nagaraja, B. M., & Mohan, C. D. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC medicinal chemistry, 12(6), 846–869.

- ResearchGate. N-4-Pyrimidinyl-1H-indazol-4-amine inhibitors of Lck: Indazoles as phenol isosteres with improved pharmacokinetics.

- Lee, S. H., & Lee, J. (2021). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Omega, 6(8), 5637–5645.

- Li, Y., et al. (2023). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. European Journal of Medicinal Chemistry, 258, 115587.

- Ridd, J. H. (1961). Diazotization of heterocyclic primary amines. Chemical Reviews, 61(4), 359–378.

- Elguero, J., Goya, P., Jagerovic, N., & Silva, A. M. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5699–5710.

- Folkes, A. J., et al. (2008). The Identification of 2-(1H-Indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a Potent, Selective, Orally Bioavailable Inhibitor of Class I PI3 Kinase for the Treatment of Cancer. Journal of Medicinal Chemistry, 51(18), 5522–5532.

- Science of Synthesis. (2010). 1H- and 2H-Indazoles. In Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 12.

- Kamal, A., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(21), 6544.

- Journal of Medicinal and Chemical Sciences. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. 2022;5(4):593-605.

- Long, J., et al. (2012). 1,3-Dimethyl-1H-indazol-6-amine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o133.

- Kim, J., et al. (2020). Discovery of 1-(1H-indazol-4-yl)-3-((1-phenyl-1H-pyrazol-5-yl)methyl) ureas as potent and thermoneutral TRPV1 antagonists. Bioorganic & Medicinal Chemistry Letters, 30(23), 127548.

- Google Patents. Preparation method of 5-amino-6-methyl benzimidazolone. CN101863840B.

- Google Patents. Preparation of 6-methyl-5-hepten-2-one. US3864403A.

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of 1-(1H-indazol-4-yl)-3-((1-phenyl-1H-pyrazol-5-yl)methyl) ureas as potent and thermoneutral TRPV1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]

The Indazole Scaffold: A Privileged Structure in Medicinal Chemistry

An In-depth Technical Guide to the Biological Activity of 6-Methyl-1H-indazol-4-ol and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the biological potential of this compound and its derivatives. Recognizing that direct research on this specific molecule is emerging, this document synthesizes insights from the broader class of indazole-based compounds to forecast its therapeutic promise. By dissecting its structure and drawing parallels with clinically relevant analogues, we offer a forward-looking perspective for drug discovery and development.

The 1H-indazole core is a cornerstone of modern medicinal chemistry, recognized for its versatile biological activities.[1] This bicyclic heterocycle, consisting of a benzene ring fused to a pyrazole ring, is a bioisostere of indole and is found in numerous FDA-approved drugs.[1][2] Its prevalence stems from its ability to engage in various non-covalent interactions with biological targets, including hydrogen bonding, π-π stacking, and hydrophobic interactions.

Indazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and notably, anticancer properties.[1][3] Several indazole-containing drugs, such as Axitinib, Pazopanib, and Entrectinib, are potent kinase inhibitors used in cancer therapy.[2][4] The thermodynamic stability of the 1H-indazole tautomer makes it the predominant form in physiological conditions.[1][5]

Deconstructing this compound: A Structure-Activity Relationship (SAR) Perspective

The therapeutic potential of this compound can be inferred by examining its key structural features: the indazole core, the 4-hydroxyl group, and the 6-methyl group.

-

The 1H-Indazole Core : As the foundational scaffold, it provides the essential framework for interaction with a multitude of biological targets. Its aromatic nature allows for favorable stacking interactions within protein binding pockets.

-

The 4-Hydroxyl Group : The hydroxyl group at the C4 position is a critical determinant of biological activity. As a hydrogen bond donor and acceptor, it can anchor the molecule to specific amino acid residues in a target protein, such as the hinge region of kinases. This interaction is often crucial for potent inhibitory activity. Furthermore, the phenolic nature of this group may open avenues for further derivatization to modulate potency, selectivity, and pharmacokinetic properties.

-

The 6-Methyl Group : The methyl group at the C6 position can influence the molecule's properties in several ways. It can enhance binding affinity through hydrophobic interactions with the target protein. Additionally, it may improve metabolic stability by blocking potential sites of oxidation. The position and nature of substituents on the indazole ring are known to significantly impact the biological activity of these compounds.[4]

Below is a diagram illustrating the key structural features of this compound and their potential roles in biological activity.

Caption: Hypothetical inhibition of the VEGFR signaling pathway by a this compound derivative.

Prominent Kinase Targets for Indazole Derivatives

Research has identified several kinase families that are susceptible to inhibition by indazole-based compounds.

| Kinase Target Family | Examples of Indazole-Based Inhibitors | Reference |

| VEGFR | Axitinib, Pazopanib | [4][6] |

| PLK4 | CFI-400437, CFI-400945 | [6][7] |

| PI3K | GDC-0941 | [8][9] |

| FGFR | LY2874455, various preclinical compounds | [1][4] |

| c-Met | Merestinib | [4] |

| Trk/ROS1/ALK | Entrectinib | [4] |

Other Potential Biological Activities

While kinase inhibition is the most prominent, the indazole scaffold is associated with a range of other biological activities.

-

Anticancer Activity (Non-kinase targets): Some indazole derivatives exhibit anticancer effects through mechanisms other than kinase inhibition, such as inducing apoptosis via the p53/MDM2 pathway or by inhibiting enzymes like indoleamine 2,3-dioxygenase (IDO1). [10][11]* Antimicrobial Activity: Certain indazole derivatives have shown activity against various bacterial and fungal strains. [5][12]* Anti-inflammatory Activity: Indazole-containing compounds have been investigated for their potential to treat inflammatory conditions. [3]

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives can be achieved through various established methods for constructing the indazole ring system. [1][13]Below are representative protocols for the synthesis and biological evaluation of such compounds.

Proposed Synthesis of this compound

A plausible synthetic route starting from a substituted aniline is outlined below. This is a generalized protocol and would require optimization.

Protocol 1: Synthesis of this compound

-

Step 1: Nitration of 3-methylphenol. To a solution of 3-methylphenol in a suitable solvent (e.g., acetic acid), add a nitrating agent (e.g., nitric acid) dropwise at a low temperature (0-5 °C). The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water, and the product, 3-methyl-4-nitrophenol, is extracted and purified.

-

Step 2: Protection of the hydroxyl group. The hydroxyl group of 3-methyl-4-nitrophenol is protected, for example, as a benzyl ether, by reacting it with benzyl bromide in the presence of a base (e.g., potassium carbonate) in a solvent like acetone.

-

Step 3: Reduction of the nitro group. The nitro group of the protected intermediate is reduced to an amine using a reducing agent such as hydrogen gas with a palladium on carbon catalyst or tin(II) chloride. This yields 4-(benzyloxy)-2-methylaniline.

-

Step 4: Diazotization and cyclization. The resulting aniline is diazotized using sodium nitrite in an acidic medium (e.g., hydrochloric acid) at low temperature, followed by intramolecular cyclization to form the indazole ring.

-

Step 5: Deprotection. The protecting group (e.g., benzyl) is removed, typically by hydrogenolysis, to yield the final product, this compound.

In Vitro Kinase Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of a compound against a specific kinase.

Protocol 2: In Vitro Kinase Assay (e.g., using ADP-Glo™ Kinase Assay)

-

Preparation of Reagents: Prepare kinase buffer, kinase solution, substrate solution, ATP solution, and the test compound dilutions in DMSO.

-

Kinase Reaction: In a 384-well plate, add the test compound, kinase, and substrate/ATP mixture. Incubate at room temperature for a specified time (e.g., 60 minutes).

-

ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Luminescence Detection: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Data Acquisition: Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP generated and thus the kinase activity.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Anti-proliferative Assay

This protocol outlines the MTT assay, a common method to assess the effect of a compound on cell viability. [11] Protocol 3: MTT Cell Viability Assay

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at a predetermined density and allow them to adhere overnight. [6]2. Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells. [14]4. Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Drug Discovery and Development Workflow

The development of a novel indazole-based therapeutic involves a multi-stage process, from initial discovery to preclinical and clinical evaluation. The following diagram illustrates a typical workflow.

Caption: A generalized workflow for the discovery and development of a novel therapeutic agent.

Future Perspectives and Conclusion

This compound represents a promising starting point for the design of novel therapeutic agents. Its structural similarity to known kinase inhibitors suggests its potential as an anticancer agent. Further derivatization of the 4-hydroxyl and other positions on the indazole ring could lead to the development of compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles.

The exploration of its activity against other target classes, informed by the known diverse biological activities of the indazole scaffold, may also yield novel therapeutics for a range of diseases. This technical guide provides a foundational understanding for researchers to embark on the synthesis, evaluation, and optimization of this and related compounds.

References

- Synthesis of 1H-Indazoles via Silver(I)

- Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. PubMed Central.

- The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941)

- The discovery of PLK4 inhibitors: (E)-3-((1H-Indazol-6-yl)methylene)

- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.

- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central.

- Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences.

- The Identification of 2-(1H-Indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a Potent, Selective, Orally Bioavailable Inhibitor of Class I PI3 Kinase for the Treatment of Cancer.

- Synthesis of 1H‐indazole derivatives.

- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the tre

- Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. RSC Publishing.

- Synthesis, in silico Biological Profile and MMP-9 Inhibitory Activity of Some Isonicotinic Acid Hydrazide Incorporated Novel Indazoles.

- Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole deriv

- A Technical Guide to 6-Nitro-1H-Indazole and Its Derivatives: Synthesis, Biological Activity, and Therapeutic Potential. Benchchem.

- Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Deriv

- Indazole – an emerging privileged scaffold: synthesis and its biological significance.

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]

- 6. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The discovery of PLK4 inhibitors: (E)-3-((1H-Indazol-6-yl)methylene)indolin-2-ones as novel antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

The Strategic Core: A Technical Guide to the 6-Methyl-1H-indazol-4-ol Scaffold in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole nucleus is a privileged scaffold in medicinal chemistry, renowned for its versatile biological activities and its presence in numerous clinically approved drugs. Among its many derivatives, the 6-Methyl-1H-indazol-4-ol core represents a strategic framework for the design of novel therapeutic agents, particularly in the realm of oncology. This technical guide provides a comprehensive overview of the synthesis, spectroscopic characterization, and medicinal chemistry applications of the this compound scaffold. We will explore its potential as a pharmacophore in the development of targeted therapies, with a focus on its role as a kinase inhibitor. Detailed synthetic protocols, in-depth analysis of its structural features, and a discussion of its biological significance are presented to equip researchers and drug development professionals with the foundational knowledge to effectively utilize this promising scaffold.

Introduction: The Indazole Scaffold - A Pillar in Drug Discovery

Nitrogen-containing heterocyclic compounds are fundamental building blocks in the design of therapeutic agents, with the indazole core holding a prominent position.[1] This bicyclic aromatic system, consisting of a benzene ring fused to a pyrazole ring, offers a rigid and synthetically tractable framework that can be readily functionalized to interact with a wide array of biological targets.[2] The inherent ability of the indazole nucleus to participate in hydrogen bonding and other non-covalent interactions has made it a cornerstone in the development of drugs targeting enzymes, receptors, and other key proteins involved in disease pathogenesis.

The therapeutic landscape is populated with successful drugs built upon the indazole scaffold, including the potent PARP inhibitor Niraparib, used in the treatment of ovarian cancer, and the multi-targeted tyrosine kinase inhibitor Pazopanib, approved for renal cell carcinoma and soft tissue sarcoma. These examples underscore the profound impact of the indazole core in modern oncology and beyond.

The this compound scaffold, the focus of this guide, introduces specific electronic and steric features that can be exploited for targeted drug design. The methyl group at the 6-position can influence solubility, metabolic stability, and hydrophobic interactions within a binding pocket. The hydroxyl group at the 4-position provides a crucial hydrogen bond donor and acceptor, often serving as a key anchoring point to the target protein. This unique combination of functional groups makes this compound a highly attractive starting point for the development of novel inhibitors of protein kinases and other important therapeutic targets.

Synthesis of the this compound Core

The synthesis of the this compound scaffold can be achieved through a strategic, multi-step sequence. A plausible and efficient route commences with the synthesis of the key intermediate, 4-amino-6-methyl-1H-indazole, followed by a diazotization reaction to introduce the hydroxyl group at the 4-position.

Synthesis of 4-Amino-6-methyl-1H-indazole

Conceptual Synthetic Workflow:

Caption: Conceptual workflow for the synthesis of 4-amino-6-methyl-1H-indazole.

Diazotization of 4-Amino-6-methyl-1H-indazole to Yield this compound

The conversion of the 4-amino group to a hydroxyl group is a classic transformation in organic synthesis, achieved through a diazotization reaction followed by hydrolysis. This reaction proceeds via the formation of a diazonium salt intermediate, which is then displaced by water.

Detailed Experimental Protocol (Proposed):

Materials:

-

4-Amino-6-methyl-1H-indazole

-

Sulfuric acid (H₂SO₄)

-

Sodium nitrite (NaNO₂)

-

Water (H₂O)

-

Ice

-

Suitable organic solvent for extraction (e.g., Ethyl acetate)

-

Drying agent (e.g., Anhydrous sodium sulfate)

Procedure:

-

Dissolution: Dissolve 4-Amino-6-methyl-1H-indazole in a cooled aqueous solution of sulfuric acid. The use of a mineral acid is crucial for the formation of the diazonium salt.

-

Diazotization: Cool the solution to 0-5 °C using an ice bath. Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, while maintaining the temperature below 5 °C. The reaction is exothermic and careful temperature control is essential to prevent the decomposition of the unstable diazonium salt.

-

Hydrolysis: After the addition of sodium nitrite is complete, allow the reaction mixture to stir at 0-5 °C for a short period. Then, carefully and slowly warm the reaction mixture. The diazonium salt will decompose, releasing nitrogen gas and forming the desired 4-hydroxy-indazole. Gentle heating may be required to drive the reaction to completion.

-

Work-up and Isolation: Once the reaction is complete (as indicated by the cessation of gas evolution), cool the reaction mixture and neutralize it carefully with a suitable base. Extract the product into an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield pure this compound.

Caption: A representative kinase signaling pathway (MAPK pathway) that can be targeted by indazole-based inhibitors.

Quantitative Data on Indazole Derivatives as Kinase Inhibitors:

While specific IC₅₀ values for this compound are not readily available, the following table presents data for other indazole derivatives, illustrating their potential as potent anti-cancer agents. [3][4]

| Compound/Drug | Target(s) | Cancer Cell Line | IC₅₀ (µM) |

|---|---|---|---|

| Indazole Derivative 6o | Kinase Inhibitor | K562 (Chronic Myeloid Leukemia) | 5.15 [3] |

| Indazole Derivative K22 | PLK4 Inhibitor | MCF-7 (Breast Cancer) | 1.3 [4] |

| Axitinib | VEGFR, PDGFR, c-Kit | Various | nM range |

| Pazopanib | VEGFR, PDGFR, FGFR, c-Kit | Various | nM range |

Conclusion and Future Perspectives

The this compound scaffold represents a valuable and strategically important core in medicinal chemistry. Its synthesis, while requiring a multi-step approach, is achievable through established chemical transformations. The unique arrangement of the methyl and hydroxyl groups on the indazole ring provides a promising starting point for the design of potent and selective inhibitors of various biological targets, with a particular emphasis on protein kinases.

Future research in this area should focus on the development and optimization of synthetic routes to access a diverse range of derivatives based on this scaffold. Comprehensive biological evaluation of these new chemical entities against a panel of kinases and cancer cell lines will be crucial to elucidate detailed structure-activity relationships and to identify lead compounds for further preclinical and clinical development. The exploration of this scaffold's potential in other therapeutic areas beyond oncology also warrants investigation. With its favorable physicochemical properties and proven track record in successful drug discovery campaigns, the this compound scaffold is poised to remain a significant contributor to the advancement of modern medicine.

References

- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central.

- Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Publications.

- Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. PubMed Central.

- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Semantic Scholar.

- New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. PubMed.

- Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PubMed Central.

- 6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. PubMed.

- Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents. PubMed.

- US8022227B2 - Method of synthesizing 1H-indazole compounds. Google Patents.

- Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. PMC.

- Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. PubMed Central.

- Table of Characteristic IR Absorptions. University of Colorado Boulder.

- indazole. Organic Syntheses.

- How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. YouTube.

- Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ACS Publications.

- N-4-Pyrimidinyl-1H-indazol-4-amine inhibitors of Lck: Indazoles as phenol isosteres with improved pharmacokinetics. ResearchGate.

- Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry.

- Synthesis, spectroscopic characterizations and quantum chemical computational studies of 6-fluoro-N-(4-substitutedbenzylidene)-1H-indazol-3-amine. ResearchGate.

- Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants. PubMed Central.

- Photoluminescent Coordination Polymers Based on Group 12 Metals and 1H-Indazole-6-Carboxylic Acid. MDPI.

- Discovery of N-[4-(1H-Pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides as Highly Active and Selective SGK1 Inhibitors. PubMed Central.

- EPA/NIH Mass Spectral Data Base. GovInfo.

- 1-METHYL-3-PHENYL-1H-INDAZOL-4-OL - Optional[FTIR] - Spectrum. SpectraBase.

- Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. PubMed Central.

- CAS#:697739-05-2 | Methyl 6-fluoro-1H-indazole-4-carboxylate. Chemsrc.

Sources

- 1. rsc.org [rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 6-Methyl-1H-indazol-4-ol: A Technical Guide for Researchers

Introduction

6-Methyl-1H-indazol-4-ol is a heterocyclic aromatic compound belonging to the indazole family. Indazole derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. The precise structural elucidation of these molecules is paramount for understanding their structure-activity relationships (SAR) and ensuring the integrity of research findings. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the unambiguous characterization of such novel compounds.

This technical guide provides an in-depth overview of the expected spectroscopic data for this compound. In the absence of extensive published experimental data for this specific molecule, this guide will leverage established principles of spectroscopy and data from structurally related indazole derivatives to provide a robust, predicted analysis. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of indazole-based compounds.

Molecular Structure and Key Features

The structure of this compound, presented below, consists of a bicyclic indazole core with a methyl group at the 6-position and a hydroxyl group at the 4-position. The presence of these substituents, along with the aromatic and heteroaromatic protons and carbons, gives rise to a unique spectroscopic fingerprint.

Figure 2: Standard workflow for NMR data acquisition and processing.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound in DMSO-d₆ is expected to show distinct signals for each proton. The chemical shifts are influenced by the electron-donating and withdrawing effects of the substituents and the aromatic ring currents.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Prediction |

| NH (N1-H) | 12.0 - 13.0 | br s | - | The acidic proton on the nitrogen of the indazole ring typically appears as a broad singlet at a downfield chemical shift. |

| OH (C4-OH) | 9.0 - 10.0 | br s | - | The phenolic proton is also acidic and will appear as a broad singlet. Its chemical shift can be concentration-dependent. |

| H3 | 7.8 - 8.0 | s | - | This proton is adjacent to the electron-withdrawing nitrogen atom (N2) and is expected to be deshielded. |

| H5 | 6.7 - 6.9 | s | - | This proton is ortho to the electron-donating hydroxyl group and will be shielded. |

| H7 | 7.2 - 7.4 | s | - | This proton is on the benzene ring and its chemical shift will be in the typical aromatic region. |

| CH₃ (C6-CH₃) | 2.3 - 2.5 | s | - | The methyl protons will appear as a singlet in the upfield region. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The chemical shifts are sensitive to the hybridization and the electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C3 | 130 - 135 | This carbon is part of the pyrazole ring and is deshielded due to the adjacent nitrogen atoms. |

| C3a | 120 - 125 | Aromatic bridgehead carbon. |

| C4 | 150 - 155 | This carbon is attached to the electronegative oxygen atom of the hydroxyl group and will be significantly deshielded. |

| C5 | 105 - 110 | This carbon is ortho to the electron-donating hydroxyl group and will be shielded. |

| C6 | 135 - 140 | This carbon is attached to the methyl group and is part of the aromatic ring. |

| C7 | 115 - 120 | Aromatic carbon. |

| C7a | 140 - 145 | Aromatic bridgehead carbon adjacent to N1. |

| CH₃ | 20 - 25 | The methyl carbon will have a characteristic upfield chemical shift. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations.

Experimental Protocol: IR Data Acquisition

Figure 3: Standard workflow for IR data acquisition using an ATR accessory.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, N-H, C-H, C=C, and C-N bonds.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group | Intensity |

| 3200 - 3600 | O-H stretch | Hydroxyl (phenol) | Broad, Strong |

| 3100 - 3300 | N-H stretch | Indazole N-H | Medium |

| 3000 - 3100 | C-H stretch | Aromatic C-H | Medium |

| 2850 - 3000 | C-H stretch | Methyl C-H | Medium |

| 1600 - 1620 | C=C stretch | Aromatic ring | Medium |

| 1450 - 1550 | C=C stretch | Aromatic ring | Strong |

| 1200 - 1300 | C-O stretch | Phenolic C-O | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern can also offer valuable structural insights.

Experimental Protocol: Mass Spectrometry Data Acquisition

Figure 4: Standard workflow for mass spectrometry data acquisition.

Predicted Mass Spectrum and Fragmentation

The molecular formula of this compound is C₈H₈N₂O, with a monoisotopic mass of 148.0637 g/mol .

-

Molecular Ion: In positive ion ESI-MS, the protonated molecule [M+H]⁺ is expected at m/z 149.0715. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

-

Fragmentation Pattern: The fragmentation of indazole derivatives can be complex. Common fragmentation pathways involve the loss of small neutral molecules. For this compound, potential fragmentation could include:

-

Loss of CO (m/z 28) from the molecular ion, which is a common fragmentation for phenols.

-

Loss of HCN (m/z 27) from the pyrazole ring.

-

Cleavage of the methyl group.

-

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. By understanding the expected NMR, IR, and MS characteristics, researchers can confidently approach the synthesis and characterization of this and related indazole derivatives. The provided protocols and analyses serve as a foundational resource for ensuring the scientific integrity and accuracy of their work in the field of drug discovery and development.

References

- Teixeira, F. C., Ramos, H., Antunes, I. F., Curto, M. J. M., Duarte, M. T., & Bento, I. (2011). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 16(1), 867-888. [Link]

- Elguero, J., Fruchier, A., & Pardo, C. (1975). Spectre de l'indazole en résonance magnétique nucléaire du 13C. Canadian Journal of Chemistry, 53(1), 139-143. [Link]

- Ibe, M., et al. (2020). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. Journal of Mass Spectrometry, 55(5), e4493. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

An In-Depth Technical Guide to In Silico Docking Studies of Indazole Derivatives

Introduction: The Convergence of Indazole Scaffolds and Computational Chemistry

The indazole nucleus, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, represents a privileged scaffold in medicinal chemistry.[1][2] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including potent anti-tumor, anti-inflammatory, and antimicrobial properties.[1][2][3] The therapeutic success of indazole-containing drugs such as Pazopanib and Niraparib underscores the vast potential of this chemical motif in modern drug discovery.[1]

Parallel to the rise of indazole derivatives, in silico molecular docking has emerged as an indispensable computational technique in the drug discovery pipeline.[4] This powerful approach predicts the preferred orientation of a small molecule (ligand) when bound to a macromolecular target, typically a protein.[4] By simulating the intricate dance between a ligand and its receptor at the molecular level, we can gain profound insights into the determinants of binding affinity and selectivity. This, in turn, allows for the rational design of more potent and specific drug candidates, significantly accelerating the journey from lead identification to clinical reality.

This guide provides a comprehensive, technically-grounded walkthrough of the principles and practices of conducting in silico docking studies, with a specific focus on indazole derivatives. We will move beyond a mere recitation of steps to explore the underlying rationale for each methodological choice, empowering researchers to not only execute these complex simulations but to do so with a deep and intuitive understanding of the process.

Chapter 1: The Theoretical Bedrock of Molecular Docking

At its core, molecular docking is an optimization problem that seeks to find the most stable binding pose of a ligand within the active site of a protein. This process is governed by two fundamental components: a sampling algorithm and a scoring function .

-

Sampling Algorithms: These algorithms are responsible for exploring the vast conformational space of the ligand and its possible orientations within the protein's binding pocket. Common algorithms include genetic algorithms, Monte Carlo methods, and fragment-based approaches. The goal is to generate a diverse set of possible binding poses that can then be evaluated.

-

Scoring Functions: Once a set of poses has been generated, a scoring function is employed to estimate the binding affinity for each pose.[4] These functions are mathematical models that approximate the free energy of binding. A lower docking score generally indicates a more favorable binding interaction.[5] It is crucial to understand that these scores are approximations and should be interpreted with a degree of caution.[5][6]

The interplay between the sampling algorithm and the scoring function determines the overall accuracy and predictive power of a docking simulation.

Chapter 2: The Computational Toolkit: A Curated Selection of Docking Software

A variety of software packages are available for performing molecular docking, each with its own strengths and weaknesses. The choice of software often depends on the specific research question, available computational resources, and user expertise.

| Software Suite | Key Features | Strengths | Considerations |

| AutoDock Vina | Open-source, widely used, and known for its speed and accuracy.[7][8] | Excellent for academic and high-throughput virtual screening. Strong community support.[7] | Requires more manual preparation of protein and ligand files.[8] |

| Schrödinger Glide | Commercial software with a user-friendly interface and a suite of integrated tools for drug discovery.[9][10][11] | Streamlined workflow, from protein preparation to post-docking analysis.[10][12] Sophisticated scoring functions.[11] | Requires a commercial license. |

| GOLD (Genetic Optimisation for Ligand Docking) | Focuses on ligand flexibility and protein-ligand hydrogen bonding. | Particularly adept at handling flexible ligands and predicting accurate binding modes. | Can be more computationally intensive than other methods. |

| PyRx | A user-friendly virtual screening tool that integrates AutoDock Vina and Open Babel.[13] | Simplifies the process of setting up and running docking experiments, making it accessible to beginners.[13] | Less flexibility for advanced users compared to command-line driven tools. |

For the purposes of this guide, we will provide protocols that are broadly applicable but will draw specific examples from the widely accessible AutoDock Vina and the industry-standard Schrödinger Glide.

Chapter 3: The In Silico Experiment: A Step-by-Step Protocol

This chapter details the practical steps involved in a typical molecular docking workflow. The causality behind each step is emphasized to foster a deeper understanding of the experimental design.

Target Selection and Preparation: Laying the Foundation

The first and arguably most critical step is the selection and preparation of the protein target. The quality of the protein structure directly impacts the reliability of the docking results.

Protocol: Protein Preparation

-